molecular formula C14H13N5O2S B10939473 1-ethyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10939473
M. Wt: 315.35 g/mol
InChI Key: IDECRQSSSNPDEH-UHFFFAOYSA-N
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Description

1-ETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-ETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Quinazolinone synthesis: The quinazolinone moiety can be synthesized by the cyclization of anthranilic acid derivatives with formamide.

    Thioamide formation:

    Final coupling: The final step involves coupling the pyrazole and quinazolinone derivatives under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-ETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.

    Industry: The compound is investigated for its use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell growth and survival.

Comparison with Similar Compounds

1-ETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core and are known for their diverse biological activities, including anticancer and antimicrobial properties.

    Pyrazole derivatives: These compounds contain the pyrazole ring and are studied for their anti-inflammatory and analgesic effects.

    Thioamide-containing compounds: These compounds are known for their ability to form strong interactions with metal ions and are used in coordination chemistry and catalysis.

The uniqueness of 1-ETHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of these functional groups, which imparts a unique set of chemical and biological properties.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

1-ethyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O2S/c1-2-18-8-7-11(16-18)12(20)17-19-13(21)9-5-3-4-6-10(9)15-14(19)22/h3-8H,2H2,1H3,(H,15,22)(H,17,20)

InChI Key

IDECRQSSSNPDEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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